D-Cyclohexylalaninol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Cyclohexylalaninol Hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions to ensure the selective formation of the desired isomer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency reactors, continuous monitoring of reaction parameters, and advanced purification techniques such as crystallization and chromatography to obtain the final product with high enantiomeric excess .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Cyclohexylacetone or cyclohexylacetaldehyde.
Reduction: Cyclohexylalanine derivatives.
Substitution: N-substituted cyclohexylalaninol derivatives.
Scientific Research Applications
D-Cyclohexylalaninol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pseudo-peptides with potential antiviral properties.
Biology: Investigated for its role in the synthesis of biologically active compounds that can interact with specific biological targets.
Medicine: Explored for its potential use in the development of antiviral drugs and other therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral nature and reactivity.
Mechanism of Action
The mechanism of action of D-Cyclohexylalaninol Hydrochloride involves its interaction with specific molecular targets, leading to the formation of pseudo-peptides with antiviral activity. The compound acts as a reagent in the synthesis of these peptides, which can inhibit viral replication by interfering with viral enzymes or proteins . The exact molecular pathways and targets are subject to ongoing research to fully elucidate the compound’s effects .
Comparison with Similar Compounds
rac-Cyclohexylalaninol Hydrochloride: The racemic mixture of the compound, which contains both R- and S-isomers.
Cyclohexylalanine: A structurally similar compound with an amino acid backbone.
Cyclohexylmethanol: A related compound with a hydroxyl group attached to a cyclohexyl ring.
Uniqueness: D-Cyclohexylalaninol Hydrochloride is unique due to its chiral nature, which allows for the selective synthesis of enantiomerically pure compounds. This property is particularly valuable in the pharmaceutical industry, where the chirality of a molecule can significantly impact its biological activity and therapeutic efficacy.
Properties
CAS No. |
505031-90-3 |
---|---|
Molecular Formula |
C9H20ClNO |
Molecular Weight |
193.71 g/mol |
IUPAC Name |
(2R)-2-amino-3-cyclohexylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c10-9(7-11)6-8-4-2-1-3-5-8;/h8-9,11H,1-7,10H2;1H/t9-;/m1./s1 |
InChI Key |
BMHYDTXNZNVADC-SBSPUUFOSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@H](CO)N.Cl |
Canonical SMILES |
C1CCC(CC1)CC(CO)N.Cl |
Synonyms |
(βR)-β-Aminocyclohexanepropanol Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.